Cas no 134069-71-9 (8-[2-(4-chlorophenyl)ethyl]-3-(1-methylethyl)-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one)

8-[2-(4-chlorophenyl)ethyl]-3-(1-methylethyl)-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one structure
134069-71-9 structure
Product name:8-[2-(4-chlorophenyl)ethyl]-3-(1-methylethyl)-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS No:134069-71-9
MF:C19H25ClN2O2
MW:348.867004156113
CID:1234754
PubChem ID:3077257

8-[2-(4-chlorophenyl)ethyl]-3-(1-methylethyl)-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • 8-[2-(4-chlorophenyl)ethyl]-3-(1-methylethyl)-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-4-methylene-3-(1-methylethyl)-
    • 8-[2-(4-chlorophenyl)ethyl]-4-methylidene-3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • 134069-71-9
    • DTXSID40158514
    • Inchi: InChI=1S/C19H25ClN2O2/c1-14(2)22-15(3)19(24-18(22)23)9-12-21(13-10-19)11-8-16-4-6-17(20)7-5-16/h4-7,14H,3,8-13H2,1-2H3
    • InChI Key: YURMCNKYZHOCKP-UHFFFAOYSA-N
    • SMILES: CC(C)N1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC1=O

Computed Properties

  • Exact Mass: 348.1604557g/mol
  • Monoisotopic Mass: 348.1604557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 32.8Ų

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